molecular formula C11H10N2O B2843390 7-ethyl-1H-furo[2,3-g]indazole CAS No. 372163-83-2

7-ethyl-1H-furo[2,3-g]indazole

Cat. No.: B2843390
CAS No.: 372163-83-2
M. Wt: 186.214
InChI Key: KHOPERVAFWZDIU-UHFFFAOYSA-N
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Description

7-ethyl-1H-furo[2,3-g]indazole is a heterocyclic organic compound characterized by a unique structure that combines a furan ring and an indazole ring with an ethyl group at the 7th position.

Scientific Research Applications

7-ethyl-1H-furo[2,3-g]indazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies and drug design.

    Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Future Directions

The biological and medicinal properties of indazoles, including “7-ethyl-1H-furo[2,3-g]indazole”, have prompted enormous research aimed at developing synthetic routes to these heterocycles . This review focuses on the biological properties associated with this system, chemical reactions, functionalizations, and medicinal application of indazole nucleus . It is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1H-furo[2,3-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazone with dihydrofuran, followed by cyclization to form the indazole-furan structure . The reaction conditions often require elevated temperatures and the use of solvents like dimethylformamide (DMF) for recrystallization .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-ethyl-1H-furo[2,3-g]indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole or furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole or furan rings .

Mechanism of Action

The mechanism of action of 7-ethyl-1H-furo[2,3-g]indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

    Indazole: A parent compound with a wide range of biological activities.

    Indole: Another heterocyclic compound with significant biological and medicinal properties.

    Benzimidazole: Known for its antimicrobial and antiparasitic activities.

Uniqueness: 7-ethyl-1H-furo[2,3-g]indazole is unique due to its fused furan-indazole structure and the presence of an ethyl group at the 7th position. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

7-ethyl-1H-furo[2,3-g]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-8-5-9-10(14-8)4-3-7-6-12-13-11(7)9/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOPERVAFWZDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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